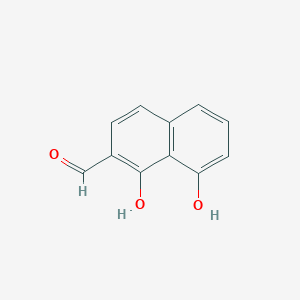

1,8-Dihydroxy-2-naphthaldehyde

描述

Structure

3D Structure

属性

IUPAC Name |

1,8-dihydroxynaphthalene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O3/c12-6-8-5-4-7-2-1-3-9(13)10(7)11(8)14/h1-6,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBXCVGGCXRBENM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)C(=C(C=C2)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60826869 | |

| Record name | 1,8-Dihydroxynaphthalene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60826869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

858457-19-9 | |

| Record name | 1,8-Dihydroxynaphthalene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60826869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 1,8 Dihydroxy 2 Naphthaldehyde

Advanced Synthetic Routes to 1,8-Dihydroxy-2-naphthaldehyde and its Precursors

The synthesis of this compound (DHNA) is a multi-step process that begins with a commercially available precursor, naphthalene-1,8-diol. A common and effective route involves a three-step sequence: protection of the hydroxyl groups, introduction of the aldehyde functionality, and subsequent deprotection.

A well-established method starts with the protection of the two hydroxyl groups of naphthalene-1,8-diol. acs.org This is typically achieved by reacting the diol with a protecting agent in the presence of a base. For instance, using chloromethyl methyl ether and sodium hydride (NaH) in dimethylformamide (DMF) effectively converts the hydroxyl groups into methoxymethyl (MOM) ethers, yielding 1,8-bis(methoxymethoxy)naphthalene. acs.orgtandfonline.com This protection step is crucial to prevent the acidic hydroxyl protons from interfering with the subsequent formylation reaction.

The second step is the formylation of the protected naphthalene (B1677914) diol. This is an ortho-lithiation reaction where the protected compound is treated with a strong base, such as n-butyllithium (n-BuLi), in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA). acs.orgtandfonline.com This creates a nucleophilic site on the naphthalene ring, which then reacts with an electrophilic formylating agent like dimethylformamide (DMF) to introduce the aldehyde group at the 2-position, forming 1,8-bis(methoxymethoxy)-2-naphthaldehyde. acs.orgtandfonline.com

The final step is the deprotection of the hydroxyl groups to yield the target molecule, this compound. This is typically accomplished under acidic conditions. acs.orgtandfonline.com For example, treating the protected aldehyde with hydrochloric acid (HCl) in a solvent mixture like dichloromethane (B109758) and isopropanol (B130326) removes the MOM protecting groups, affording the final product. acs.org

| Step | Starting Material | Reagents and Conditions | Product | Yield |

| 1. Protection | Naphthalene-1,8-diol | NaH, Chloromethyl methyl ether, DMF, 0 °C to overnight | 1,8-Bis(methoxymethoxy)naphthalene | 85% tandfonline.com |

| 2. Formylation | 1,8-Bis(methoxymethoxy)naphthalene | n-BuLi, TMEDA, DMF | 1,8-Bis(methoxymethoxy)-2-naphthaldehyde | Good yield acs.orgtandfonline.com |

| 3. Deprotection | 1,8-Bis(methoxymethoxy)-2-naphthaldehyde | HCl, Isopropanol, CH2Cl2, 0 °C to 6 h | This compound | - |

Functionalization Strategies and Derivative Synthesis of this compound Analogues

The presence of two hydroxyl groups and an aldehyde group makes this compound a versatile platform for the synthesis of a wide range of derivatives. Functionalization can be targeted at the hydroxyl groups or the aldehyde moiety, leading to analogues with tailored properties.

One common functionalization strategy is the selective methylation of the hydroxyl groups. Treatment with methyl iodide and a base like potassium carbonate can yield methoxy (B1213986) derivatives. Depending on the reaction conditions, it is possible to achieve selective methylation of either the ortho or the peri hydroxyl group, leading to compounds such as 2-methoxy-8-hydroxy-1-naphthaldehyde or 2-hydroxy-8-methoxy-1-naphthaldehyde.

The aldehyde group is a key site for derivatization, most notably through condensation reactions with primary amines to form Schiff bases. For instance, this compound can react with various amines to produce a diverse library of Schiff base ligands. These ligands are of significant interest due to their ability to coordinate with metal ions, forming stable complexes. sphinxsai.com The reaction with 1,8-diaminonaphthalene (B57835), for example, results in a tetradentate Schiff base ligand. sphinxsai.com

Furthermore, this compound can undergo condensation reactions with active methylene (B1212753) compounds. For example, its derivatives have been reacted with barbituric acid and thiobarbituric acid in the presence of a catalyst to synthesize barbiturate-based derivatives. tandfonline.com

Another functionalization pathway involves the conversion of the aldehyde to other functional groups. The oxime derivative, formed by reaction with hydroxylamine, can undergo oxidative cyclization to yield isoxazole (B147169) derivatives. mdpi.com Additionally, the reaction of hydroxynaphthylmethylene pyrimidinyl amines (derived from related naphthaldehydes) with 1,8-naphthalenediamine can lead to the formation of dihydropyrimidine (B8664642) derivatives. shd-pub.org.rs

A summary of key functionalization reactions and the resulting derivatives is presented below:

| Reaction Type | Reagents | Functionalized Position(s) | Derivative Class |

| Methylation | Methyl iodide, K2CO3 | Hydroxyl groups | Methoxy analogues |

| Schiff Base Formation | Primary amines (e.g., 1,8-diaminonaphthalene) | Aldehyde group | Schiff bases sphinxsai.com |

| Condensation | Barbituric acids | Aldehyde group | Barbiturate (B1230296) derivatives tandfonline.com |

| Oxime Formation & Cyclization | Hydroxylamine, Oxidizing agent | Aldehyde group | Isoxazole derivatives mdpi.com |

| Cyclocondensation | 1,8-Naphthalenediamine | Aldehyde group | Dihydropyrimidine derivatives shd-pub.org.rs |

These functionalization strategies highlight the versatility of this compound as a building block in the synthesis of complex organic molecules.

Reaction Mechanisms of this compound in Complex Organic Transformations

The unique arrangement of the hydroxyl and aldehyde groups in this compound gives rise to interesting and complex reaction mechanisms, particularly those involving intramolecular proton transfer.

A prominent and extensively studied mechanism is the Excited-State Intramolecular Proton Transfer (ESIPT). acs.orgaip.org Due to the presence of two intramolecular hydrogen bonds, this compound can undergo a stepwise double proton transfer upon photoexcitation. acs.org The first proton transfer from the hydroxyl group at the 8-position to the adjacent hydroxyl oxygen is ultrafast, occurring on a femtosecond timescale. aip.org This is followed by a second, reversible proton transfer from the newly formed hydronium group to the carbonyl oxygen of the aldehyde. acs.org This stepwise ESIPT process results in the formation of two distinct tautomeric species in the excited state, which can be observed through dual fluorescence emission. acs.org Computational studies using methods like CASSCF and MS-CASPT2 have provided theoretical support for this stepwise mechanism, mapping the potential energy surfaces and identifying the key intermediates and transition states. aip.org

Beyond its photophysical behavior, the aldehyde group can participate in other transformations. For instance, under strongly basic conditions and in the absence of enolizable protons, naphthaldehydes can undergo the Cannizzaro reaction, a disproportionation reaction that yields a primary alcohol and a carboxylic acid. tandfonline.comacs.org While this reaction is more general for naphthaldehydes, it represents a potential transformation pathway for this compound under specific conditions.

The derivatives of this compound also exhibit interesting reactivity. The oxime derivative can undergo oxidative cyclization to form a naphtho[1,8-de] acs.orgacs.orgoxazine, which can then ring-open to a 2,8-dihydroxy-1-naphthonitrile. mdpi.com This nitrile can be further reduced back to an aldehyde, demonstrating a cycle of transformations. mdpi.com The nitrile oxide intermediate, generated from the corresponding isoxazole 2-oxide, can participate in 1,3-dipolar cycloaddition reactions with various dipolarophiles to create substituted isoxazoles.

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of organic compounds, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. While specific green synthesis routes for this compound are not extensively documented, related methodologies for naphthaldehyde derivatives offer valuable insights.

A key focus of green chemistry is the use of environmentally benign solvents or, ideally, the elimination of solvents altogether. Solvent-free reactions, often conducted by grinding the reactants together or heating them in the absence of a solvent, can significantly reduce chemical waste. tandfonline.comresearchgate.net For example, the synthesis of benzimidazole (B57391) derivatives from 2-naphthaldehyde (B31174) has been achieved under solvent-free conditions. umich.edu Similarly, the Cannizzaro reaction of 1-naphthaldehyde (B104281) has been successfully performed without a solvent. acs.org

The use of green catalysts is another important aspect. Traditional catalysts can be toxic or difficult to separate from the reaction mixture. Biodegradable and recyclable catalysts offer a more sustainable alternative. For the synthesis of barbiturate derivatives of 2-hydroxy-1-naphthaldehyde (B42665), chitosan-SO3H has been employed as a highly efficient, biodegradable, and recyclable solid acid catalyst. tandfonline.com This approach not only simplifies the purification process but also aligns with the principles of a circular economy. Other green catalytic systems, such as molecular iodine in DMSO, have been explored for various C-C and C-heteroatom bond formations, offering mild and environmentally friendly reaction conditions. mdpi.com

The development of one-pot syntheses, where multiple reaction steps are carried out in the same vessel without isolating intermediates, also contributes to a greener process by reducing solvent usage and waste generation. The synthesis of benzimidazole derivatives from o-phenylenediamine (B120857) and aldehydes, including 2-naphthaldehyde, has been demonstrated in a one-pot, solvent-free procedure. umich.edu

These green chemistry approaches, summarized in the table below, offer promising avenues for the more sustainable synthesis of this compound and its derivatives.

| Green Chemistry Principle | Application in Naphthaldehyde Synthesis | Example |

| Solvent-Free Reactions | Synthesis of derivatives without a solvent medium. | Cannizzaro reaction of 1-naphthaldehyde. acs.org |

| Use of Green Catalysts | Employing biodegradable and recyclable catalysts. | Chitosan-SO3H for the synthesis of barbiturate derivatives. tandfonline.com |

| One-Pot Synthesis | Combining multiple reaction steps in a single vessel. | One-pot synthesis of benzimidazoles from 2-naphthaldehyde. umich.edu |

| Energy Efficiency | Utilizing alternative energy sources like microwave irradiation. | Synthesis of heterocyclic compounds under microwave heating. tandfonline.com |

By integrating these principles, the environmental impact of synthesizing this compound and its valuable derivatives can be significantly reduced.

Excited State Double Proton Transfer Esdpt Mechanism in 1,8 Dihydroxy 2 Naphthaldehyde

Mechanistic Pathways of Stepwise Excited-State Double Proton Transfer (ESDPT)

Experimental and theoretical studies have conclusively shown that the ESDPT in 1,8-Dihydroxy-2-naphthaldehyde occurs through a stepwise, asynchronous mechanism rather than a concerted one. ccu.edu.twrsc.org Upon photoexcitation from its normal enol form (N) to the first singlet excited state (N*), the molecule undergoes a sequential transfer of two protons, leading to the formation of two distinct tautomeric species in the excited state. acs.orgnih.gov This process is characterized by an ultrafast initial proton transfer followed by a slower, reversible second proton transfer, giving rise to dual fluorescence. acs.orgresearchgate.net

Ultrafast Primary Proton Transfer Kinetics

The first step in the ESDPT mechanism of DHNA is an exceptionally rapid, irreversible proton transfer. nih.gov Upon excitation, the first proton moves from the hydroxyl group at the 1-position to the carbonyl oxygen, forming the first keto-like tautomer (TA). acs.org This process, denoted as N → TA, is incredibly fast, occurring on a timescale of less than 150 femtoseconds. acs.orgnih.gov The ultrafast nature of this initial transfer is often faster than the time resolution of many detection systems, leading to the rapid depopulation of the initially excited normal form (N). nih.gov This primary proton transfer is essentially barrierless, facilitating its high speed. aip.org

Reversible Secondary Proton Transfer Dynamics

Following the formation of the initial tautomer (TA), a second proton transfer takes place. This step involves the transfer of the proton from the hydroxyl group at the 8-position to the newly formed enol oxygen, resulting in the second keto-like tautomer (TB). acs.org Unlike the first transfer, this second step (TA* ⇌ TB) is reversible and significantly slower. nih.govnih.gov The forward rate for this second proton transfer (TA → TB) has been determined to be approximately (1.7 ps)⁻¹, while the backward rate (TB → TA) is about (3.6 ps)⁻¹. nih.govnih.gov This reversibility establishes a rapid equilibrium between the two excited-state tautomers, TA and TB*, which ultimately leads to them having identical population lifetimes of about 54 picoseconds. acs.orgnih.gov

Tautomer Formation and Interconversion in the Excited State

The stepwise ESDPT process results in the formation of two distinct excited-state tautomers, TA* and TB, which are responsible for the characteristic dual fluorescence of DHNA. acs.orgaip.org The TA tautomer, formed from the first ultrafast proton transfer, gives rise to an emission band maximized around 520 nm. acs.orgresearchgate.net The subsequent formation of the TB* tautomer, through the reversible second proton transfer, results in a second, more Stokes-shifted emission band at approximately 650 nm. acs.orgresearchgate.net

The interconversion between these two tautomers is a key feature of the excited-state dynamics. The system rapidly reaches an equilibrium between TA* and TB, and both tautomers contribute to the observed fluorescence. acs.orgnih.gov This dynamic equilibrium is crucial for understanding the dual emission properties of DHNA. It is noteworthy that similar dual-tautomer emission is also observed for DHNA in a single crystal state, with emission peaks at 560 nm (TA) and 650 nm (TB*). ccu.edu.twacs.org

Theoretical and Computational Elucidation of ESDPT in this compound

To complement experimental findings and provide a deeper understanding of the ESDPT mechanism in DHNA, a range of theoretical and computational methods have been employed. These studies have been instrumental in mapping the potential energy surfaces of the proton transfer pathways and in calculating the energetic and structural properties of the various species involved.

Potential Energy Surface (PES) Analysis of Proton Transfer Pathways

The construction and analysis of potential energy surfaces (PESs) are fundamental to understanding the feasibility and mechanism of chemical reactions. For DHNA, two-dimensional PESs have been calculated to map the energy landscape of the double proton transfer. acs.orgaip.org These surfaces confirm that the stepwise, sequential transfer of the two protons is the minimum energy pathway, strongly supporting the experimental observations. ccu.edu.twacs.org

The PES analysis reveals that the first proton transfer from the excited enol form (S1-ENOL) to the first keto tautomer (S1-KETO-1) is a barrierless process. aip.org In contrast, the second proton transfer from S1-KETO-1 to the second keto tautomer (S1-KETO-2) involves surmounting an energy barrier of approximately 6.0 kcal/mol. aip.org Furthermore, the PESs indicate the presence of conical intersections between the excited state (S1) and the ground state (S0), which provide pathways for non-radiative decay back to the ground state. aip.org The path from the excited tautomers to these conical intersections is uphill, with a barrier of about 12.0 kcal/mol, which helps to trap the molecule in the excited state and allows for the observed dual emission. aip.org

Quantum Chemical Calculations: DFT, TD-DFT, CASSCF, and MS-CASPT2 Methodologies

A variety of quantum chemical methods have been utilized to investigate the electronic structure and dynamics of DHNA. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) have been widely used to study the ground and excited-state properties, including geometries, energies, and vibrational frequencies. rsc.orgnih.govmdpi.com Calculations at the B3LYP/6-31+G(d,p) level have been employed to determine the relative energies of the ground and excited states of the different tautomers. acs.org These calculations show that in the first singlet excited state (S1), the first tautomer (TA*) is the most stable species. acs.org The calculated energy barriers for the proton transfers from these methods are in good agreement with the experimental findings of a nearly barrierless first transfer and a small barrier for the second. acs.org

For a more accurate description of the excited-state processes, particularly in cases of strong electron correlation and near-degeneracies, more advanced multireference methods are necessary. The Complete Active Space Self-Consistent Field (CASSCF) method, followed by second-order perturbation theory (MS-CASPT2), has been applied to DHNA. aip.orgzjnu.edu.cn These high-level calculations provide a robust framework for studying the photochemical mechanism. aip.orgdntb.gov.ua The MS-CASPT2//CASSCF calculations have been crucial in confirming the stepwise ESDPT mechanism, identifying the stable tautomer minima in the excited state (S1-ENOL, S1-KETO-1, and S1-KETO-2), and locating the critical conical intersections that govern the deactivation pathways. aip.org These advanced computational approaches have provided invaluable mechanistic insights that are essential for understanding the photophysics of DHNA and for the rational design of new photoluminescent materials. aip.org

Compound Name Reference Table

| Compound Name | Abbreviation |

| This compound | DHNA |

| Enol form | N |

| First keto-like tautomer | TA |

| Second keto-like tautomer | TB |

| Excited enol form | N* / S1-ENOL |

| Excited first keto-like tautomer | TA* / S1-KETO-1 |

| Excited second keto-like tautomer | TB* / S1-KETO-2 |

Kinetic and Energetic Data for ESDPT in DHNA

| Process | Rate / Barrier | Reference |

| Primary Proton Transfer (N* → TA) | ||

| Kinetics | < 150 fs | acs.orgnih.govnih.gov |

| Energy Barrier | Barrierless / 0.3 kcal/mol | acs.orgaip.org |

| Secondary Proton Transfer (TA ⇌ TB) | ||

| Forward Rate (TA → TB) | (1.7 ps)⁻¹ | nih.govnih.gov |

| Backward Rate (TB → TA) | (3.6 ps)⁻¹ | nih.govnih.gov |

| Energy Barrier (TA → TB) | ~6.0 kcal/mol / 2.1 kcal/mol | acs.orgaip.org |

| Tautomer Lifetimes | ||

| TA and TB* Population Lifetime | ~54 ps | acs.orgnih.gov |

| Deactivation Pathway | ||

| Barrier to Conical Intersection | ~12.0 kcal/mol | aip.org |

Role of Intramolecular Hydrogen Bonding in Proton Transfer Dynamics

The phenomenon of excited-state intramolecular proton transfer (ESIPT) in this compound (DHNA) is intrinsically governed by the presence and nature of its dual intramolecular hydrogen bonds. These hydrogen bonds create the necessary pathways for the sequential transfer of two protons upon electronic excitation.

The molecular structure of DHNA features two intramolecular hydrogen bonds arranged in a double six-membered-ring configuration. acs.org X-ray structure analysis and ¹H NMR spectroscopy have confirmed the existence of these bonds. ccu.edu.tw Specifically, two distinct proton signals in the ¹H NMR spectrum, at 14.2 ppm and 9.4 ppm in CDCl₃, are assigned to the -O(2)H and -O(3)H protons, respectively. ccu.edu.tw The downfield shift of these signals is indicative of strong intramolecular hydrogen bonding. ccu.edu.tw The hydrogen bond between the -O(2)H group and the carbonyl oxygen O(1) is noted to be stronger than the one between the -O(3)H group and the hydroxyl oxygen O(2). ccu.edu.tw Theoretical calculations estimate the distances of the O(2)H···O(1) and O(3)H···O(2) hydrogen bonds to be approximately 1.73 Å and 1.90 Å, respectively. acs.orgccu.edu.tw

Upon photoexcitation to the first singlet excited state (S₁), the characteristics of these hydrogen bonds are altered, facilitating a stepwise double proton transfer. ccu.edu.twaip.org The first proton transfer is an ultrafast event, occurring from the -O(2)H donor to the carbonyl oxygen O(1) acceptor. acs.orgnih.gov This initial step is essentially barrierless and happens in less than 150 femtoseconds. acs.orgnih.gov Following this, a second, slower proton transfer takes place from the newly formed enol-like tautomer. acs.org This second transfer is reversible. acs.orgnih.gov The strength of the intramolecular hydrogen bonds is a critical factor in accelerating the ESIPT reaction. nih.gov A stronger hydrogen bond leads to greater π-delocalization between the proton donor and acceptor, which in turn lowers the energy of the resulting tautomeric state and increases the driving force for the proton transfer. nih.gov

Theoretical studies, such as those employing multi-state complete active-space second-order perturbation theory (MS-CASPT2) and density functional theory (DFT), have further elucidated the role of these hydrogen bonds. aip.orgaip.orgnih.gov These calculations confirm that the stepwise mechanism is the most energetically favorable pathway. acs.orgaip.org The potential energy surfaces calculated for the excited state show that the first proton transfer is a barrierless process, while the second proton transfer involves surmounting a small energy barrier. aip.orgaip.org This two-step process leads to the formation of two distinct keto-like tautomers, which are responsible for the observed dual fluorescence emission. acs.orgaip.org

Excited-State Deactivation Pathways and Non-Radiative Processes

The primary radiative deactivation pathway involves a sequential excited-state double proton transfer (ESDPT), leading to the formation of two emissive tautomers, denoted as TA* and TB. acs.orgccu.edu.tw In a non-polar solvent like cyclohexane (B81311), these tautomers exhibit large Stokes-shifted fluorescence bands centered at approximately 520 nm and 650 nm, respectively. acs.orgnih.gov The formation of these two distinct emitting species is a direct consequence of the stepwise proton transfer mechanism. acs.orgaip.org The first proton transfer is extremely rapid (<150 fs), while the second is a slower, reversible process. acs.orgnih.gov The fast equilibrium between the two tautomeric forms (TA and TB*) results in identical population lifetimes of about 54 picoseconds for both species in cyclohexane. acs.orgnih.gov

Theoretical investigations using methods like MS-CASPT2//CASSCF have identified crucial conical intersections between the first excited state (S₁) and the ground state (S₀) potential energy surfaces. aip.orgaip.org These conical intersections, labeled as S₁S₀-KETO-1 and S₁S₀-KETO-2, represent points where the S₁ and S₀ states are degenerate, providing efficient pathways for non-radiative decay back to the ground state. aip.org The molecule can be trapped in the S₁ state due to an uphill barrier leading to these conical intersections, which allows for the observed dual emission. aip.org However, these intersections also offer a route for the system to decay non-radiatively. aip.org It has been suggested that restricting the rotation of the C5−C8−C9−O10 dihedral angle could suppress this non-radiative decay channel to some extent. aip.org

Influence of Environmental Factors on ESDPT in this compound

Solvent Effects on Proton Transfer Kinetics and Tautomeric Equilibria

The surrounding solvent environment can influence the excited-state double proton transfer (ESDPT) dynamics and the equilibrium between the resulting tautomers of this compound (DHNA). While the dual intramolecular hydrogen bonds largely shield the proton transfer process from direct perturbation by external hydrogen-bonding solvents, the polarity of the solvent can still modulate the energetics of the different species involved. nih.gov

In non-polar solvents like cyclohexane, DHNA exhibits dual emission from two tautomeric forms, TA* and TB*. acs.orgnih.gov Theoretical calculations using the Polarizable Continuum Model (PCM) have been employed to understand the influence of solvent polarity on the potential energy surfaces of the ground and excited states. ccu.edu.tw Calculations performed for solvents of varying polarity, such as dichloromethane (B109758) and acetonitrile (B52724), indicate that while the fundamental stepwise mechanism is preserved, the relative energies of the tautomers and the energy barriers for proton transfer can be altered. ccu.edu.tw For instance, TD-B3LYP calculations have shown slightly lower energy barriers in dichloromethane and acetonitrile compared to the gas phase. ccu.edu.tw

A notable observation is the solvent-dependent stability of the tautomers. In cyclohexane and methylcyclohexane (B89554), temperature-dependent studies have shown that the TB* tautomer (emitting at 650 nm) is thermally more stable than the TA* tautomer (emitting at 520 nm). ccu.edu.tw Lowering the temperature in methylcyclohexane leads to a decrease in the TA* emission and a corresponding increase in the TB* emission. ccu.edu.tw Conversely, in a single crystal environment, the opposite trend is observed, with the TA* form being more stable at lower temperatures. ccu.edu.tw This highlights the significant role of the local environment in dictating the thermodynamic equilibrium between the excited-state tautomers.

It is important to note that for theoretical calculations, the inclusion of solvent effects is crucial for accurately describing the potential energy surface, particularly for the second tautomer, TB. acs.orgccu.edu.tw In gas-phase calculations, the TB form is not found to be an energy minimum on the S₁ potential energy surface, underscoring the stabilizing effect of the solvent environment. acs.orgccu.edu.tw

Modulation of ESDPT by External Electric Fields

The excited-state double proton transfer (ESDPT) process in this compound (DHNA) can be actively modulated by the application of an external electric field (EEF). nih.govrsc.orgdntb.gov.uarsc.org Theoretical studies utilizing density functional theory (DFT) and time-dependent DFT (TD-DFT) have systematically investigated the influence of EEFs on the intramolecular hydrogen bonds, potential energy surfaces, and photophysical properties of DHNA. nih.govrsc.org

The strength of the intramolecular hydrogen bonds (IHBs) is directly affected by the EEF. nih.govrsc.org Analysis of IHB parameters, including bond lengths and angles, as well as infrared (IR) vibrational spectra, demonstrates that the IHB strength changes in the presence of an EEF. nih.govrsc.org This modulation of the hydrogen bond network is a key factor in altering the proton transfer dynamics.

The potential energy surfaces (PESs) for the ESDPT process are also significantly influenced by the EEF. nih.govrsc.org The stepwise nature of the proton transfer is maintained under the influence of an EEF. rsc.org However, the energy barriers for both the first (PT₁) and second (PT₂) proton transfers are altered. rsc.org Specifically, increasing the strength of a positive EEF leads to a progressive decrease in the energy barriers for both steps. rsc.org For instance, at positive EEFs of +10, +20, and +30 × 10⁻⁴ atomic units (a.u.), the calculated energy barrier for the PT₁ process decreases, eventually becoming barrierless. rsc.org Similarly, the barrier for the PT₂ process also shows a significant reduction with an increasing positive EEF. rsc.org This indicates that a positive EEF promotes the ESDPT process. rsc.org

The absorption and fluorescence spectra of DHNA are also sensitive to the applied EEF, exhibiting red or blue shifts depending on the field's strength and direction. nih.govrsc.org For example, in the second keto tautomer (keto2), as the EEF is changed from +10 × 10⁻⁴ a.u. to +20 × 10⁻⁴ a.u., the fluorescence peak undergoes a substantial blue shift from 602 nm to 513 nm. nih.govrsc.org This demonstrates that the EEF can be used to tune the emission properties of the molecule. In essence, the application of an external electric field provides a mechanism to regulate and control the proton transfer process that gives rise to the unique luminescence of DHNA. nih.gov

Interactive Data Table: Effect of Positive External Electric Field (EEF) on ESDPT Energy Barriers in this compound

| EEF (× 10⁻⁴ a.u.) | PT₁ Energy Barrier (kcal/mol) | PT₂ Energy Barrier (kcal/mol) |

| +10 | 0.360 | 2.246 |

| +20 | -0.761 | 1.752 |

| +30 | -1.109 | 1.012 |

Data sourced from theoretical calculations. rsc.org

Advanced Spectroscopic Characterization and Photophysical Investigations of 1,8 Dihydroxy 2 Naphthaldehyde and Its Tautomers

Time-Resolved Fluorescence Spectroscopy for Kinetic Analysis of ESDPT

Time-resolved fluorescence spectroscopy is a powerful tool for dissecting the kinetics of the excited-state intramolecular double proton transfer (ESDPT) in DHNA. researchgate.net Studies utilizing femtosecond fluorescence upconversion have provided critical insights into the stepwise nature of this process. acs.org

Upon photoexcitation, DHNA undergoes an ultrafast initial proton transfer, forming the first tautomer (TA), in a timescale beyond the typical instrument response function of approximately 150 femtoseconds. acs.org This is followed by a second, reversible proton transfer to form the second tautomer (TB). ccu.edu.tw Kinetic analysis of the fluorescence decay reveals distinct time components associated with these processes. For instance, in cyclohexane (B81311), the decay of the TA* emission, monitored at 520 nm, exhibits a fast component of about 1.1 picoseconds, which corresponds to the rise time of the TB* emission monitored at 650 nm. acs.org This precursor-successor relationship confirms the sequential nature of the double proton transfer. acs.org

Both tautomers, TA* and TB, are observed to be in a rapid pre-equilibrium in the excited state, evidenced by their identical population decay times of approximately 54 picoseconds in cyclohexane. acs.org The forward and backward rate constants for the second proton transfer (TA ⇌ TB) have been determined to be (1.7 ps)⁻¹ and (3.6 ps)⁻¹, respectively. ccu.edu.tw In a single crystal, the kinetics are slightly different, with the TA emission showing a fast decay component of less than 20 picoseconds and a longer decay of 228 ± 20 picoseconds. ccu.edu.tw

Table 1: Time-Resolved Fluorescence Kinetic Data for DHNA in Cyclohexane

| Parameter | Value | Description |

|---|---|---|

| TA* Emission (λem) | 520 nm | Emission wavelength of the first proton transfer tautomer. |

| TB* Emission (λem) | 650 nm | Emission wavelength of the second proton transfer tautomer. |

| TA* Fast Decay | 1.1 ± 0.2 ps | Corresponds to the formation of TB* from TA*. |

| TB* Rise Time | 1.1 ± 0.3 ps | Matches the fast decay of TA*, indicating a precursor-successor relationship. |

| Population Decay Time | ~54 ps | Identical for both TA* and TB*, indicating fast equilibrium. |

| First ESIPT Time | < 150 fs | The timescale for the initial proton transfer from the normal excited state (N) to TA. |

Steady-State Absorption and Emission Spectroscopy for Tautomer Identification

Steady-state absorption and emission spectroscopy are fundamental in identifying the different tautomeric forms of DHNA. In a non-polar solvent like cyclohexane, DHNA displays its lowest energy absorption band at approximately 400 nm, which is attributed to a π-π* transition. acs.org

Upon excitation at this wavelength, the compound exhibits distinct dual emission bands, a characteristic feature of ESIPT. These emission bands are significantly red-shifted from the absorption band, with large Stokes shifts. acs.org The first emission band, appearing around 520 nm, is ascribed to the first proton-transfer tautomer (TA). The second, more red-shifted band at about 650 nm, is attributed to the second proton-transfer product (TB), which has a more extended π-conjugation. ccu.edu.tw The identical excitation spectra for both emission bands confirm that they originate from the same ground-state species. acs.org

The assignment of these emission bands to specific tautomers is supported by comparison with control compounds. For instance, 1-hydroxy-2-naphthaldehyde, which undergoes a single ESIPT, shows a tautomer emission around 480 nm, lending support to the assignment of the 520 nm band in DHNA to a similar keto-like tautomer. ccu.edu.tw

Table 2: Steady-State Spectroscopic Data for DHNA in Cyclohexane

| Spectroscopic Feature | Wavelength (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Stokes Shift (cm⁻¹) |

|---|---|---|---|

| Absorption (S₀ → S₁) | ~400 | ~1.1 x 10⁴ | - |

| TA* Emission | 520 | - | 5800 |

| TB* Emission | 650 | - | 9615 |

Vibrational Spectroscopy (IR, Raman) for Structural Dynamics and Hydrogen Bond Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the structural dynamics and, crucially, the nature of the intramolecular hydrogen bonds in DHNA. The presence of these hydrogen bonds is a prerequisite for the observed ESIPT phenomenon.

The strength and geometry of the hydrogen bonds directly influence the vibrational frequencies of the involved functional groups, particularly the O-H stretching modes. Changes in these vibrational frequencies upon photoexcitation can indicate a strengthening of the hydrogen bonds in the excited state, which facilitates the proton transfer process. researchgate.net For related naphthaldehyde compounds, C-H stretching vibrations have been identified in the range of 3160-2728 cm⁻¹, while C-H in-plane and out-of-plane bending vibrations are observed at 1474–1167 cm⁻¹ and 1023–715 cm⁻¹, respectively. researchgate.net While specific IR and Raman data for DHNA were not detailed in the provided search results, the general principles of vibrational spectroscopy confirm that analysis of the O-H and C=O stretching regions would be critical for understanding the hydrogen bonding network that enables the stepwise proton transfer. researchgate.netmst.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Tautomeric Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is instrumental in confirming the ground-state structure of DHNA and providing evidence for the intramolecular hydrogen bonds that are central to its photophysics. In the ¹H NMR spectrum of DHNA recorded in CDCl₃, two distinct, sharp peaks are observed in the downfield region at 14.2 ppm and 9.4 ppm. acs.org These signals are assigned to the two hydroxyl protons involved in the dual intramolecular hydrogen bonds. ccu.edu.tw

The significant downfield shift, particularly the peak at 14.2 ppm, is indicative of a very strong hydrogen bond. ccu.edu.tw This is consistent with the proton being deshielded due to its interaction with the neighboring carbonyl oxygen. The chemical shift of a proton is highly sensitive to its electronic environment, and a stronger hydrogen bond leads to a more pronounced downfield shift. ccu.edu.tw By correlating these NMR shifts with structural data from X-ray crystallography, the peak at 14.2 ppm is assigned to the –O(2)H proton hydrogen-bonded to the carbonyl oxygen, while the 9.4 ppm peak is assigned to the –O(3)H proton hydrogen-bonded to the hydroxyl oxygen at the 2-position. acs.org

Table 3: ¹H NMR Chemical Shifts for DHNA Hydroxyl Protons in CDCl₃

| Proton | Chemical Shift (ppm) | Assignment |

|---|---|---|

| -O(2)H | 14.2 | Proton involved in the stronger H-bond with the carbonyl oxygen. |

| -O(3)H | 9.4 | Proton involved in the H-bond with the adjacent hydroxyl oxygen. |

X-ray Diffraction and Crystal Structure Analysis of 1,8-Dihydroxy-2-naphthaldehyde and Derivatives

X-ray diffraction analysis of single crystals provides the definitive, three-dimensional structure of DHNA in the solid state, offering precise information on its molecular conformation, intermolecular interactions, and the all-important hydrogen bonding network.

Analysis of Hydrogen Bonding Networks in Solid State

The crystal structure of DHNA unequivocally confirms the presence of dual intramolecular hydrogen bonds forming a double six-membered-ring configuration. ccu.edu.tw The distances of these hydrogen bonds have been precisely measured. The distance for the O(2)H···O(1) hydrogen bond (between the hydroxyl group at position 2 and the carbonyl oxygen) is approximately 1.73 Å. The distance for the O(3)H···O(2) hydrogen bond (between the hydroxyl group at position 8 and the hydroxyl oxygen at position 2) is about 1.90 Å. acs.orgccu.edu.tw These short distances are strong evidence for the existence and strength of these interactions, which are fundamental to the compound's ability to undergo stepwise double proton transfer in the excited state. ccu.edu.tw

Table 4: Crystallographic and Hydrogen Bond Data for DHNA

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2(1)/c |

| a (Å) | 8.4818(10) |

| b (Å) | 6.7611(8) |

| c (Å) | 14.9995(17) |

| β (°) | 105.17 |

| O(2)H···O(1) H-bond distance (Å) | 1.73 |

| O(3)H···O(2) H-bond distance (Å) | 1.90 |

Applications of 1,8 Dihydroxy 2 Naphthaldehyde in Advanced Materials and Systems

Development of Fluorescent Probes and Chemosensors based on 1,8-Dihydroxy-2-naphthaldehyde

The strategic design of this compound (DHNA), featuring dual intramolecular hydrogen bonds, has been instrumental in exploring fundamental concepts like excited-state intramolecular proton transfer (ESIPT). ccu.edu.twacs.orgnih.gov This process is key to the development of fluorescent probes and chemosensors. Upon excitation, DHNA exhibits two distinct, large Stokes shifted emission bands, which are attributed to the formation of two different tautomers resulting from a stepwise double-proton transfer. ccu.edu.twnih.gov This dual emission is a desirable characteristic for creating ratiometric fluorescent sensors.

These sensors can be designed to detect a variety of analytes, including metal ions and anions. researchgate.netresearchgate.net The interaction between the sensor and the analyte induces a change in the fluorescence signal, often observable as a color change, allowing for visual detection. researchgate.netresearchgate.net The design of these chemosensors often involves modifying the this compound structure to include specific recognition sites for the target analyte. uoc.ac.in

Design Principles for Ratiometric Fluorescent Sensing

Ratiometric fluorescence sensing is a powerful analytical technique that overcomes many limitations of simple intensity-based measurements. nih.gov By monitoring the ratio of two different emission intensities, these sensors provide a built-in self-calibration, which enhances the precision and reliability of the detection. nih.govrsc.org

The design of ratiometric probes based on this compound often leverages its inherent dual emission properties. The two emission bands can respond differently to the presence of an analyte. For example, the binding of an analyte might quench one emission band while enhancing the other, or cause a shift in the wavelengths of both bands. This change in the ratio of the two emission intensities is then correlated to the concentration of the analyte. acs.org

A key design strategy involves creating a single fluorescent dye with a pH-sensitive segment that can emit at different wavelengths upon protonation or deprotonation. rsc.org This approach is simpler and often more efficient than using a mixture of different dyes. rsc.org The development of such probes has been a significant area of research, with a focus on creating sensors for various applications, including biological imaging and environmental monitoring. acs.org

Mechanisms of Analyte Recognition and Signal Transduction

The functionality of chemosensors based on this compound hinges on the specific mechanisms of analyte recognition and subsequent signal transduction. The recognition process involves the binding of the target analyte to a specific receptor site on the chemosensor molecule. This binding event then triggers a change in the photophysical properties of the molecule, leading to a detectable signal.

One of the primary mechanisms at play is the Excited-State Intramolecular Proton Transfer (ESIPT). ccu.edu.twoejournal.org In the case of DHNA, the presence of two intramolecular hydrogen bonds facilitates a stepwise double-proton transfer in the excited state. ccu.edu.twnih.gov The first proton transfer is extremely fast, occurring in less than 150 femtoseconds, while the second is a reversible process. nih.gov This results in the formation of two distinct tautomeric species, each with its own characteristic fluorescence emission. ccu.edu.twnih.gov The interaction with an analyte can disrupt this process, altering the relative populations of the tautomers and thus changing the ratio of the two emission bands.

Another important mechanism is Photoinduced Electron Transfer (PET). In some sensor designs, a receptor unit is linked to the fluorophore. In the absence of the analyte, an electron transfer from the receptor to the fluorophore quenches the fluorescence. Upon binding of the analyte to the receptor, this PET process is inhibited, leading to a "turn-on" of the fluorescence signal. rsc.org

The following table summarizes the key photophysical properties of this compound (DHNA) that are relevant to its application in chemosensors:

| Property | Value | Reference |

| Absorption Maximum (S₀→S₁) | ~400 nm (in cyclohexane) | nih.gov |

| Tautomer Emission (TA) | 520 nm (in cyclohexane), 560 nm (in single crystal) | ccu.edu.twnih.gov |

| Tautomer Emission (TB) | 650 nm (in cyclohexane (B81311) and single crystal) | ccu.edu.twnih.gov |

| First Proton Transfer Time | < 150 fs | nih.gov |

| Second Proton Transfer (forward rate) | (1.7 ps)⁻¹ | nih.gov |

| Second Proton Transfer (backward rate) | (3.6 ps)⁻¹ | nih.gov |

| Tautomer Population Lifetime | ~54 ps | nih.gov |

Integration of this compound into Optoelectronic Materials

The unique photophysical properties of this compound and its derivatives make them promising candidates for use in optoelectronic materials. oejournal.orgopticsjournal.net Their large Stokes shifts, resulting from the ESIPT process, are particularly advantageous for applications such as organic light-emitting diodes (OLEDs) and organic lasers. oejournal.orgopticsjournal.netresearchgate.net

Derivatives of this compound have been synthesized to exhibit redshifted absorption and emission peaks, which is beneficial for creating materials that operate in the deep-red and near-infrared regions of the spectrum. oejournal.orgopticsjournal.net These modifications often involve expanding the conjugated π-system of the molecule. opticsjournal.net

Strategies for Solid-State Emission Enhancement

A significant challenge in the development of organic solid-state emitters is overcoming fluorescence quenching that often occurs in the aggregated state. researchgate.netdntb.gov.ua Several strategies have been developed to enhance the solid-state emission of materials based on this compound.

One effective approach is the incorporation of aggregation-induced emission (AIE) luminogens. dntb.gov.uadntb.gov.ua AIE materials are non-emissive in solution but become highly fluorescent in the solid state due to the restriction of intramolecular rotations and vibrations. dntb.gov.ua By designing derivatives of this compound that exhibit AIE, it is possible to achieve bright solid-state emitters. dntb.gov.ua

Another strategy involves doping the this compound derivative into a polymer matrix, such as polystyrene (PS). opticsjournal.net This can help to prevent aggregation-caused quenching and improve the photoluminescent quantum yield (PLQY). For example, derivatives of this compound have shown enhanced PLQY when incorporated into PS films. oejournal.orgopticsjournal.net The specific molecular structure of the derivative plays a crucial role; for instance, incorporating a julolidine (B1585534) group can immobilize the amino group and inhibit molecular vibrations, leading to higher PLQYs. oejournal.orgopticsjournal.net

The table below presents the photoluminescent quantum yields (PLQY) of some this compound derivatives in solution and in a polystyrene (PS) film.

| Compound | PLQY in DCM Solution | PLQY in PS Film | Reference |

| DHN-DMP | - | - | oejournal.org |

| DHN-DPP | 0.8% | 1.4% | oejournal.orgopticsjournal.net |

| DHN-DJP | 3.2% | 7.1% | oejournal.orgopticsjournal.net |

Exploration of Non-Linear Optical Properties

Materials with significant non-linear optical (NLO) properties are in high demand for applications in optoelectronics and photonics. tandfonline.com Research has shown that derivatives of this compound can exhibit promising NLO properties. tandfonline.comrsc.org

Computational studies using Density Functional Theory (DFT) have been employed to investigate the electronic structure and NLO properties of these compounds. tandfonline.com These studies have revealed that modifications to the molecular structure, such as the introduction of different functional groups, can significantly impact the NLO response. tandfonline.com The exploration of these properties opens up possibilities for the use of this compound-based materials in advanced optical technologies. tandfonline.com

Role of this compound in Coordination Chemistry and Metal Complexation

This compound and its derivatives, particularly Schiff bases formed from the reaction of the aldehyde group, are excellent ligands for the formation of metal complexes. sphinxsai.comiosrjournals.orguobaghdad.edu.iq The presence of multiple coordination sites, including the hydroxyl and aldehyde groups, allows for the chelation of a wide range of metal ions. sphinxsai.comiosrjournals.org

The resulting metal complexes often exhibit distinct physical and chemical properties compared to the free ligand, including changes in color, solubility, and reactivity. sphinxsai.com These changes are a direct result of the coordination of the metal ion to the ligand, which can alter the electronic structure and geometry of the molecule. sphinxsai.comiosrjournals.org

The formation of these complexes is often confirmed through various spectroscopic techniques, such as IR and NMR spectroscopy. sphinxsai.comiosrjournals.org For example, a shift in the stretching frequency of the azomethine group in the IR spectrum is a clear indication of its involvement in coordination. sphinxsai.com Similarly, changes in the chemical shifts of protons in the ¹H NMR spectrum can provide evidence for the coordination of the ligand to the metal ion. iosrjournals.org

The table below shows a comparison of the azomethine stretching frequencies in a Schiff base ligand derived from 2-hydroxy-1-naphthaldehyde (B42665) and its metal complexes.

| Compound | Azomethine ν(C=N) (cm⁻¹) | Reference |

| Ligand (HL) | 1624 | sphinxsai.com |

| Metal Complexes | 1627 - 1639 | sphinxsai.com |

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes involving this compound often begins with the formation of a Schiff base. This is typically achieved through the condensation reaction of this compound with a primary amine. For instance, a Schiff base ligand can be prepared by reacting 2-hydroxy-1-naphthaldehyde with 1,8-diaminonaphthalene (B57835) in an ethanolic solution, often with a few drops of a strong acid like H₂SO₄ as a catalyst, followed by refluxing the mixture. sphinxsai.comresearchgate.net The resulting Schiff base ligand can then be reacted with various metal salts, such as those of Mn(II), Hg(II), Pb(II), Cd(II), Fe(III), and Cr(III), to form the corresponding metal complexes. sphinxsai.comresearchgate.net The typical molar ratio for the ligand formation is 1:2 (amine:aldehyde), while the metal-to-ligand ratio in the complexes is generally 1:1. sphinxsai.comresearchgate.net

The structural characterization of these complexes relies on a suite of analytical techniques. Elemental analysis is employed to confirm the stoichiometric ratios of the constituent elements, which generally align with the theoretical values for a 1:1 metal-to-ligand formation. sphinxsai.comresearchgate.net Infrared (IR) spectroscopy is crucial for identifying the coordination of the ligand to the metal ion. A key indicator is the shift in the vibrational frequency of the azomethine (>C=N) bond, which typically appears around 1624 cm⁻¹ in the free ligand and shifts to higher frequencies (1627–1639 cm⁻¹) upon complexation. sphinxsai.comresearchgate.net Furthermore, a broad band corresponding to the hydroxyl group (ν(OH)) in the ligand's IR spectrum experiences a shift to a lower wavenumber in the complexes, indicating coordination. sphinxsai.comresearchgate.net

Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides further insight into the ligand's structure. In the ¹H NMR spectrum of a Schiff base derived from 1,8-diaminonaphthalene and 2-hydroxy-1-naphthaldehyde, doublet signals in the range of δ10.08-10.82 ppm are assigned to the azomethine proton, while multiplet signals between δ6.30-8.90 ppm correspond to the aromatic protons. sphinxsai.comresearchgate.net X-ray crystallography offers definitive proof of the molecular structure. For this compound itself, X-ray analysis has confirmed the presence of dual intramolecular hydrogen bonds, with O(2)H···O(1) and O(3)H···O(2) distances estimated to be 1.73 Å and 1.90 Å, respectively. acs.org

Tuning of Optical and Electronic Properties in Metal-Organic Systems

The incorporation of this compound and its derivatives into metal-organic systems provides a mechanism for tuning their optical and electronic properties. The electronic spectra of these complexes reveal important information about their electronic structure and potential applications.

For example, the electronic spectrum of a Hg(II) complex with a Schiff base derived from 2-hydroxy-1-naphthaldehyde shows a strong absorption band at 25641 cm⁻¹, which is attributed to a ligand-to-metal charge transfer (LMCT) transition. sphinxsai.com Due to its d¹⁰ configuration, d-d transitions are not expected for this complex. sphinxsai.com In contrast, a Pb(II) complex can exhibit two absorption bands at 25000 cm⁻¹ and 22727 cm⁻¹, also arising from charge transfer transitions. sphinxsai.com The color of many of these complexes can be attributed to either LMCT or d-d transitions of the metal ions. sphinxsai.com

Theoretical calculations, such as Density Functional Theory (DFT), can be used to further understand the electronic properties. For a Cu(II) complex with a dicarboxy-dihydroxydiphenylmethane-based ligand, the calculated energy gap was found to be 2.19 eV, significantly lower than the 3.2 eV of the free ligand. mdpi.com This reduction in the energy gap upon complexation suggests a stronger electronic interaction between the metal and the ligand, making the complex more reactive and enhancing its potential for electron-transfer processes. mdpi.com The distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) indicates that electron density is shared between the metal center and the ligand framework, enabling potential charge-transfer interactions. mdpi.com

Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions responsible for the observed optical properties. For a Cu(II) complex, TD-DFT calculations predicted absorption maxima at 562.0 nm and 561.6 nm, which closely matched the experimental value of 566 nm, validating the computational approach. mdpi.com

Table 1: Optical and Electronic Properties of Selected Metal Complexes

| Complex | Absorption Bands (cm⁻¹) | Assignment | Calculated Energy Gap (eV) |

|---|---|---|---|

| Hg(II) complex | 25641 | Ligand-to-Metal Charge Transfer (LMCT) | N/A |

| Pb(II) complex | 25000, 22727 | Charge Transfer | N/A |

| Cu(II)-DCM complex | ~17667 (566 nm) | d-d transitions/Charge Transfer | 2.19 |

Contribution to Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

Metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) are classes of porous crystalline materials with high surface areas and tunable properties, making them suitable for a variety of applications. mdpi.comrsc.orgencyclopedia.pub MOFs are constructed from metal ions or clusters linked by organic ligands, while COFs are formed from the self-assembly of organic building blocks through strong covalent bonds. nih.govossila.com

Ligand Design for Porous Materials

The design of the organic ligand is critical in determining the structure and properties of the resulting MOF or COF. ossila.com Ligands containing specific functional groups can be used to create frameworks with desired characteristics, such as porosity, stability, and functionality. researchgate.net The use of functional linkers allows for the introduction of specific properties into the porous material. ossila.com While direct use of this compound as a primary building block in widely reported MOFs and COFs is not extensively documented in the provided search results, its functional motifs are relevant. The principles of ligand design for these materials often involve multitopic linkers with reactive functional groups that can form strong bonds to create extended networks. The aldehyde and hydroxyl groups present in this compound are examples of functionalities that can be incorporated into larger, more complex ligands for MOF and COF synthesis.

Functionalization of Framework Structures for Specific Applications

Post-synthetic modification is a key strategy for introducing or enhancing the functionality of pre-existing MOFs and COFs. escholarship.org This approach allows for the incorporation of specific chemical groups onto the framework's structure, tailoring it for applications such as gas capture, catalysis, and sensing. mdpi.comescholarship.org

For instance, amine functionalization is a common method to improve the CO₂ capture performance of MOFs. escholarship.org In one study, the zirconium-based MOF-808 was functionalized with amines through two different post-synthetic strategies, leading to enhanced CO₂ capture capabilities. escholarship.org Similarly, olefin-linked COFs have been designed and synthesized, providing a stable platform for post-synthetic functionalization with polyamines for effective CO₂ uptake. escholarship.org

The functional groups of this compound, namely the hydroxyl and aldehyde moieties, are prime candidates for such post-synthetic modifications. These groups can undergo various chemical reactions to attach other functional molecules to the framework. Although direct examples of using this compound for functionalizing MOFs or COFs are not detailed in the provided results, the chemical principles are well-established. For example, the aldehyde group could be used to covalently link amine-containing molecules to the framework via imine condensation.

Table 2: Applications of Functionalized Porous Frameworks

| Framework Type | Functionalization Strategy | Target Application |

|---|---|---|

| MOF-808 (Zr-based) | Amine functionalization (post-synthetic) | Direct air capture of CO₂ |

| Olefin-linked COFs | Covalent functionalization with polyamines | CO₂ capture |

| MOFs | NH₂ and CF₃ functionalization | Hydrogen sorption |

Investigation of this compound in Chemical Biology and Biological Sensing (Mechanistic Focus)

The unique photophysical properties of this compound, particularly its ability to undergo excited-state intramolecular proton transfer (ESIPT), make it a valuable tool for investigating biological interactions at a mechanistic level.

Probing Biological Interactions through Proton Transfer Mechanisms

This compound (DHNA) possesses two intramolecular hydrogen bonds, which enables a stepwise double-proton transfer upon photoexcitation. acs.orgnih.gov This process has been studied as a model for understanding more complex, multiple-proton transfer reactions that are fundamental in many biological systems. ccu.edu.twnih.gov

Upon excitation with light of around 400 nm, DHNA exhibits two large Stokes-shifted emission bands at approximately 520 nm and 650 nm. acs.orgnih.gov These emissions are attributed to the formation of two different tautomers resulting from a sequential, two-step proton transfer process. acs.orgnih.gov The first proton transfer is an ultrafast process, occurring in less than 150 femtoseconds. nih.govnih.gov The second proton transfer is a slower, reversible process that happens on a picosecond timescale. nih.govnih.gov

This well-defined, stepwise proton relay mechanism in DHNA serves as a paradigm for understanding proton transport across biological membranes, which often involves the movement of protons over significant distances through "proton wires". nih.gov The ability to systematically study the kinetics and thermodynamics of each proton transfer step in a relatively simple molecule like DHNA provides fundamental insights into how these processes might be controlled and utilized in biological contexts. nih.govnih.gov The modulation of ESIPT by factors such as hydrogen bond strength, which can be influenced by the molecular environment, offers a potential mechanism for sensing biological interactions. nih.gov Changes in the local environment around a DHNA-based probe, caused by binding to a biological target, could alter the proton transfer dynamics and, consequently, the fluorescence emission, providing a detectable signal.

Development of Biological Probes with Specific Photophysical Responses

The unique molecular structure and inherent photophysical characteristics of this compound (DHNA) make it a foundational scaffold for the design of advanced biological probes. Its utility in this domain is primarily rooted in its capacity for Excited-State Intramolecular Proton Transfer (ESIPT), a process that can be modulated by the local environment or interaction with specific analytes, leading to observable changes in its fluorescence properties.

Mechanism of Photophysical Response: Stepwise Double Proton Transfer

The core of DHNA's sensing capability lies in its two intramolecular hydrogen bonds. acs.org Upon photoexcitation, DHNA undergoes a stepwise, relay-type intramolecular double proton transfer in the excited state. acs.orgnih.gov This process is exceptionally rapid, with the first proton transfer occurring in under 150 femtoseconds. nih.gov

This sequential transfer leads to the formation of two distinct proton-transfer tautomers, each with its own characteristic fluorescence emission. acs.orgnih.gov In a non-polar solvent like cyclohexane, excitation of DHNA at approximately 400 nm results in two large Stokes-shifted emission bands. acs.org

The first emission, maximized at around 520 nm, is attributed to the tautomer formed after the first proton transfer (TA*). acs.org

The second emission, at a longer wavelength of about 650 nm, corresponds to the tautomer from the second proton transfer (TB*). acs.org

This dual-emission property is fundamental to its application as a ratiometric probe, where the ratio of the intensities of the two bands can provide a quantitative measure of the analyte or environmental parameter being studied. The efficiency and kinetics of this double proton transfer process can be influenced by external factors such as solvent polarity, viscosity, and the presence of specific ions or molecules, which forms the basis for probe development. researchgate.net

Probe Design and Research Findings

Derivatives of the naphthaldehyde scaffold have been successfully developed into fluorescent probes for various biological targets, demonstrating the platform's versatility. A common strategy involves the synthesis of Schiff bases, where the aldehyde group of the naphthaldehyde core is reacted with an amine-containing compound. nih.govresearchgate.net This modification can introduce a specific recognition site for a target analyte, which upon binding, alters the photophysical properties of the core fluorophore.

For instance, a Schiff base derived from the related 2-hydroxy-1-naphthaldehyde and furan-2-carbohydrazide (B108491) was designed as a "turn-on" fluorescent probe for the detection of zinc ions (Zn²+). nih.gov The probe itself is weakly fluorescent, but upon complexation with Zn²⁺, it exhibits a significant enhancement in fluorescence intensity. nih.gov This response is attributed to the chelation-enhanced fluorescence (CHEF) effect, where the binding of the metal ion restricts intramolecular motions and modulates the electronic properties of the fluorophore.

Similarly, derivatives of hydroxynaphthaldehyde have been engineered to act as pH sensors. A probe synthesized from 6-hydroxy-2-naphthaldehyde (B1303687) demonstrated remarkable pH-dependent fluorescence, making it suitable for imaging pH fluctuations within mitochondria. nih.gov The probe's fluorescence intensity changes significantly over a specific pH range, allowing for the visualization of cellular processes related to pH homeostasis. nih.gov

These examples, while based on closely related naphthaldehyde structures, highlight the established potential of the this compound framework. By strategically modifying its structure, it is possible to create a diverse range of probes that can selectively detect specific metal ions, anions, or changes in physiological conditions like pH, with high sensitivity and a clear photophysical output.

Photophysical Data of Naphthaldehyde-Based Probes

The following table summarizes the photophysical characteristics of this compound and related derivative probes.

| Compound/Probe | Target/Condition | Photophysical Response | Excitation (λex) / Emission (λem) (nm) | Reference |

| This compound (DHNA) | Intrinsic Property | Dual emission from two tautomers (TA* and TB) | λex: ~400 / λem: ~520 (TA) and ~650 (TB*) (in cyclohexane) | acs.org |

| 2-Hydroxy-1-naphthaldehyde Schiff base with furan-2-carbohydrazide | Zn²⁺ | Fluorescence "turn-on" | Not specified | nih.gov |

| 4-(2-(6-hydroxynaphthalen-2-yl)vinyl)-1-methylpyridin-1-ium (from 6-hydroxy-2-naphthaldehyde) | pH (Mitochondrial) | pH-dependent fluorescence intensity change (pKa 8.85) | Not specified; Stokes shift of 196 nm | nih.gov |

Future Directions and Emerging Research Avenues for 1,8 Dihydroxy 2 Naphthaldehyde

Advanced Computational Modeling for Complex Systems

The intricate nature of the dual intramolecular hydrogen bonds and the subsequent stepwise double-proton transfer in DHNA necessitates the use of sophisticated computational methods to fully understand and predict its behavior. acs.orgnih.gov Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) have been instrumental in elucidating the ground-state (S₀) and first-excited-state (S₁) potential energy surfaces. acs.orgmdpi.comrsc.org These calculations have helped to confirm the stability of different tautomeric forms and the energy barriers associated with the proton transfer processes. acs.orgccu.edu.tw

Future computational work will likely involve more advanced methods like Complete Active Space Self-Consistent Field (CASSCF) and Multi-State Complete Active-Space Second-Order Perturbation Theory (MS-CASPT2). aip.orgustc.edu.cn These higher-level calculations can provide a more accurate description of the electronic states and conical intersections that govern the non-radiative decay pathways of the excited states. aip.org Furthermore, the influence of environmental factors, such as solvent polarity and the application of external electric fields, on the proton transfer dynamics and photophysical properties is a key area for computational exploration. acs.orgrsc.orgresearchgate.net By simulating these complex systems, researchers can gain deeper insights into the fundamental mechanisms of ESIPT and guide the design of new molecules with tailored properties. rsc.orgnih.gov

Table 1: Computational Methods and Their Applications in Studying 1,8-Dihydroxy-2-naphthaldehyde

| Computational Method | Application | Key Findings |

| DFT/TD-DFT | Elucidation of ground and excited state potential energy surfaces, investigation of solvent and external field effects. acs.orgmdpi.comrsc.org | Confirmed stepwise double-proton transfer, identified stable tautomers, and predicted shifts in absorption and fluorescence spectra. acs.orgrsc.orgccu.edu.tw |

| CASSCF/MS-CASPT2 | Accurate description of electronic states and conical intersections. aip.orgustc.edu.cn | Provided detailed insights into excited-state deactivation pathways and the barriers for proton transfer. aip.org |

| Molecular Dynamics (MD) | Simulation of the molecule's behavior in complex environments. | Can predict how the molecule interacts with its surroundings over time, which is crucial for material design. |

Exploration of Novel Derivatives with Tailored Photophysical Profiles

A significant area of future research lies in the synthesis of novel derivatives of this compound to fine-tune its photophysical properties. By strategically modifying the molecular structure, researchers aim to control the absorption and emission wavelengths, quantum yields, and excited-state lifetimes. oejournal.org

One approach involves the introduction of different functional groups onto the naphthalene (B1677914) backbone. orcid.org These modifications can alter the electron density distribution within the molecule, thereby influencing the acidity of the hydroxyl protons and the basicity of the carbonyl oxygen, which are key to the ESIPT process. nih.gov For example, the incorporation of electron-donating or electron-withdrawing groups can lead to red or blue shifts in the fluorescence emission, respectively.

Another strategy is to create larger, more conjugated systems based on the DHNA scaffold. oejournal.org Merging two DHNA-like molecules in a centrosymmetric manner can dramatically expand the π-conjugated system, leading to materials with absorption and emission in the deep-red and near-infrared regions. oejournal.org The synthesis of such derivatives opens up possibilities for applications in areas like bio-imaging and photodynamic therapy, where deep tissue penetration of light is required.

Table 2: Photophysical Properties of this compound and a Hypothetical Derivative

| Compound | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (cm⁻¹) | Quantum Yield |

| This compound | ~400 acs.orgnih.gov | 520 and 650 acs.orgnih.gov | >6000 mdpi.com | - |

| Hypothetical NIR-Emitting Derivative | >600 | >700 | >2500 | - |

Development of Multifunctional Materials Incorporating this compound

The unique properties of DHNA make it an attractive building block for the creation of multifunctional materials. musechem.com Its ability to form stable complexes with metal ions, coupled with its fluorescent response, makes it a candidate for use in chemical sensors. The aldehyde group provides a reactive site for incorporation into larger polymeric structures or for the formation of Schiff bases. musechem.com

Future research will likely focus on integrating DHNA into various material platforms, such as:

Polymers: Covalently incorporating DHNA into polymer chains could lead to materials with tunable optical properties and enhanced processability. bldpharm.com These materials could find applications in organic light-emitting diodes (OLEDs) and fluorescent sensors. dntb.gov.ua

Metal-Organic Frameworks (MOFs): The hydroxyl and carbonyl groups of DHNA are ideal for coordinating with metal ions to form MOFs. bldpharm.com These porous materials could exhibit interesting photoluminescent properties and be used for gas storage, separation, or catalysis.

Nanoparticles: Encapsulating or covalently attaching DHNA to nanoparticles could lead to the development of novel probes for biological imaging and sensing.

The development of these materials will require a multidisciplinary approach, combining synthetic chemistry, materials science, and photophysical characterization.

Applications in Quantum Technologies and Advanced Photonics

The fast and reversible nature of the excited-state proton transfer in DHNA suggests potential applications in the emerging fields of quantum technologies and advanced photonics. kisti.re.kr The distinct fluorescent states of the different tautomers could potentially be harnessed as a basis for molecular switches or logic gates.

Further research is needed to explore these possibilities. This would involve investigating the coherence of the proton transfer process and how it can be controlled and manipulated. The non-linear optical properties of DHNA and its derivatives are also an area ripe for exploration. Molecules with large non-linear optical responses are in demand for applications in optical data storage, optical computing, and telecommunications.

While still in its early stages, the exploration of DHNA in these high-tech applications represents a frontier of research that could lead to significant technological advancements. A deeper understanding of the fundamental photophysics of this remarkable molecule will be key to unlocking its full potential. aip.org

常见问题

Q. What is the mechanism of excited-state intramolecular double proton transfer (ESIDPT) in 1,8-dihydroxy-2-naphthaldehyde, and how is it experimentally characterized?

The ESIDPT process occurs in a stepwise manner: the first proton transfer (O1–H→O2) is ultrafast (<150 fs) and irreversible, while the second (O8–H→O2) is reversible, with forward/backward rates of ~1.7 ps⁻¹ and ~3.6 ps⁻¹, respectively . Experimental characterization involves time-resolved fluorescence spectroscopy, where fluorescence decay kinetics are analyzed using a three-species model (normal form, tautomer 1, tautomer 2) to account for population dynamics . Ultrafast laser systems with sub-picosecond resolution are critical for resolving the first step .

Q. How do adjacent hydroxyl groups at positions 1 and 8 influence the ESIDPT process?

The proximity of the hydroxyl groups enables a relay mechanism for sequential proton transfer. The first proton transfer creates a keto intermediate, which facilitates the second transfer via hydrogen-bond rearrangement. Structural analysis using DFT (B3LYP/6-31+G(d,p)) confirms that the intramolecular hydrogen-bond network stabilizes the tautomeric forms . Adjacent hydroxyl groups are essential for enabling the stepwise pathway, as single hydroxyl analogs (e.g., 2-naphthaldehyde) exhibit only single proton transfer .

Q. What experimental models are used to analyze fluorescence decay kinetics in stepwise ESIDPT systems?

A three-species kinetic model is applied, incorporating rate equations for the normal form (N*), first tautomer (T1*), and second tautomer (T2*). This model accounts for the near-instantaneous depletion of N* after excitation and the reversible equilibrium between T1* and T2*. Global fitting of time-resolved fluorescence data at multiple emission wavelengths validates the model . Challenges arise when the first proton transfer is faster than the instrument response (~150 fs), requiring assumptions about initial conditions .

Advanced Research Questions

Q. How do computational methods (TD-DFT vs. MS-CASPT2) differ in modeling ESIDPT dynamics, and what are their limitations?

- TD-DFT (B3LYP/6-31+G(d,p)) : Efficient for ground-state geometry optimization but may underestimate excited-state barriers due to single-configuration approximations .

- MS-CASPT2//CASSCF : Multi-configurational approach captures static correlation and conical intersections, critical for accurately modeling excited-state potential energy surfaces. This method predicts the irreversible first transfer and reversible second transfer, aligning with experimental rates . Discrepancies arise in predicting tautomer stability, highlighting the need for hybrid experimental-theoretical validation .

Q. What methodological challenges exist in resolving ultrafast proton transfer kinetics, and how are they addressed?

The first ESIPT step (<150 fs) exceeds the temporal resolution of conventional streak cameras, necessitating indirect methods:

- Femtosecond transient absorption : Probes spectral shifts associated with tautomer formation .

- Fluorescence upconversion : Achieves ~100 fs resolution to track initial depletion of the normal form .

- Kinetic modeling : Assumes the first step is instantaneous, focusing on fitting the reversible second step . Cross-validation with computational data (e.g., MS-CASPT2) ensures consistency .

Q. How can discrepancies between theoretical predictions and experimental proton transfer rates be resolved?

Discrepancies often stem from solvent effects, vibrational relaxation, or approximations in computational methods. Strategies include:

- Explicit solvent modeling : Incorporating polarizable continuum models (PCM) or molecular dynamics to account for solvent interactions .

- Vibronic coupling analysis : Evaluating how low-frequency modes (e.g., hydrogen-bond stretching) modulate reaction barriers .

- Experimental-theoretical synergy : Using temperature-dependent fluorescence data to refine computed activation energies .

Data Contradiction Analysis

Q. Why do some studies report a two-species model for ESIDPT, while others require three species?

Early studies assumed a two-species model (N* and T2*) due to the rapid depletion of N*, but this fails to capture the reversible T1↔T2 equilibrium. The three-species model resolves this by including T1*, validated via global fitting of multi-wavelength decay curves . Contradictions arise from instrumentation limitations: slower detection systems mask T1* dynamics, leading to oversimplified models .

Methodological Tables

Table 1: Key Experimental and Computational Parameters for ESIDPT

Table 2: Advantages and Limitations of Computational Methods

| Method | Advantages | Limitations |

|---|---|---|

| TD-DFT | Fast, suitable for ground-state geometry | Underestimates excited-state barriers |

| MS-CASPT2 | Accurate for multi-configurational states | Computationally expensive |

| CASSCF | Captures conical intersections | Requires expert parameterization |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。